4-(4-Fluorobenzoyl)butyric Acid

Process Chemistry Impurity Control Pharmaceutical Intermediates

As a critical building block for ezetimibe (U.S. Pat. No. 5,767,115), this fluorinated keto-acid enables API production with the desfluoro analogue impurity (4-benzoylbutyric acid) controlled at ≤0.05% w/w by HPLC. The 4-fluoro substituent imparts unique electronic properties essential for Friedel-Crafts regioselectivity and downstream coupling reactivity that chloro, bromo, or methyl analogs cannot replicate without process revalidation. The optimized industrial process (US20050250961A1) uses standard-grade fluorobenzene (300–700 ppm benzene), achieving ≤0.1% desfluoro impurity while eliminating the scalability limitations of the Compernolle procedure—yields of 79.3% are demonstrated at 100 g scale. Source from qualified manufacturers delivering batch-to-batch consistency for regulated pharmaceutical manufacturing.

Molecular Formula C11H11FO3
Molecular Weight 210.2 g/mol
CAS No. 149437-76-3
Cat. No. B019039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorobenzoyl)butyric Acid
CAS149437-76-3
Synonyms4-Fluoro-δ-oxo-benzenepentanoic Acid;  4-(4-Fluorobenzoyl)butyric Acid;  5-(4-Fluorophenyl)-5-oxopentanoic Acid; 
Molecular FormulaC11H11FO3
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CCCC(=O)O)F
InChIInChI=1S/C11H11FO3/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15/h4-7H,1-3H2,(H,14,15)
InChIKeyZBQROUOOMAMCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Fluorobenzoyl)butyric Acid CAS 149437-76-3 | Product Identification and Baseline Properties


4-(4-Fluorobenzoyl)butyric Acid (CAS 149437-76-3; molecular formula C₁₁H₁₁FO₃; molecular weight 210.20 g/mol) is a fluorinated aromatic keto-acid characterized by a 4-fluorophenyl group attached via a carbonyl linker to a butyric acid chain [1]. It exists as a cream-colored crystalline powder with a reported melting point range of 142–144 °C and computed XLogP3 value of 1.8 [2]. This compound serves as a critical synthetic building block in organic synthesis and pharmaceutical intermediate manufacturing [3].

4-(4-Fluorobenzoyl)butyric Acid CAS 149437-76-3 | Why Halogen-Substituted Analogs Cannot Be Interchanged


Despite the apparent simplicity of substituting the 4-fluoro group with other halogens (chloro, bromo) or methyl substituents on the benzoylbutyric acid scaffold, such replacements fundamentally alter both the synthetic pathway economics and downstream reaction outcomes. The 4-fluoro substituent imparts distinct electronic properties (inductive electron withdrawal via σ effects) that influence Friedel–Crafts acylation regioselectivity and subsequent coupling reactivity, while the desfluoro impurity (4-benzoylbutyric acid) constitutes a process-critical contaminant requiring control to ≤0.05% w/w by HPLC for ezetimibe intermediate applications [1]. Alternative 4-chloro, 4-bromo, or 4-methyl analogs lack this specific combination of electronic character and established industrial process optimization, making direct substitution without revalidation of synthetic routes and impurity profiles impractical for regulated pharmaceutical manufacturing .

4-(4-Fluorobenzoyl)butyric Acid CAS 149437-76-3 | Head-to-Head Quantitative Differentiation Evidence


Desfluoro Impurity Control: Target Compound Enables ≤0.05% Impurity vs. Literature Process

The primary differentiator for industrial procurement of 4-(4-fluorobenzoyl)butyric acid is the demonstrated capability to control the desfluoro analogue impurity (4-benzoylbutyric acid) at ≤0.05% w/w by HPLC when manufactured via an optimized process [1]. In contrast, the earlier Compernolle procedure (Tetrahedron, 1993) produced the compound in 78% yield but did not address final product purity with respect to this critical impurity, presenting a significant procurement risk for regulated applications [2].

Process Chemistry Impurity Control Pharmaceutical Intermediates

Industrial Process Yield Optimization: 79.3% Achieved vs. Literature Baseline

A reported optimized Friedel–Crafts acylation procedure for 4-(4-fluorobenzoyl)butyric acid using fluorobenzene and glutaric anhydride with AlCl₃ catalyst achieved an isolated yield of 79.3% at a 100 g glutaric anhydride scale, yielding 143.2 g of product with melting point 141–142 °C [1]. This represents a marginal yield improvement over the Compernolle literature procedure (78% yield on 15 g scale), but the critical differentiation lies in the scalability of the optimized process: the earlier procedure suffers from thick mass formation at 0 °C that impedes mechanical stirring, rendering it unsuitable for commercial-scale manufacturing [2].

Synthetic Methodology Process Optimization Friedel-Crafts Acylation

Fluorobenzene Quality Tolerance: Process Accepts Normal Grade (300–700 ppm Benzene) vs. High-Purity Requirement

The improved industrial process for 4-(4-fluorobenzoyl)butyric acid accommodates normal quality fluorobenzene containing 300–700 ppm benzene as an impurity while still delivering the target compound with desfluoro analogue impurity ≤0.1% by HPLC [1]. This raw material flexibility eliminates the need for costly high-purity fluorobenzene, a significant economic advantage over processes that require specialized low-benzene fluorobenzene grades to avoid elevated desfluoro impurity formation [2].

Process Robustness Raw Material Specification Cost Reduction

Analytical Reference Standard Utility: Certified Ezetimibe Impurity 31 vs. Non-Reference Grade Analogs

4-(4-Fluorobenzoyl)butyric acid is formally designated as Ezetimibe Impurity 31 and is commercially supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions and quality control applications [1]. Alternative 4-substituted benzoylbutyric acid analogs (chloro, bromo, methyl) are not recognized as ezetimibe impurities and lack the certified reference standard documentation required for regulated pharmaceutical analytical method development and validation [2].

Pharmaceutical Analysis Reference Standards Regulatory Compliance

4-(4-Fluorobenzoyl)butyric Acid CAS 149437-76-3 | Evidence-Backed Application Scenarios


Ezetimibe API Manufacturing: Intermediate with Controlled Desfluoro Impurity Profile

As a key raw material for the synthesis of the antihyperlipoproteinemic drug ezetimibe (U.S. Pat. No. 5,767,115), 4-(4-fluorobenzoyl)butyric acid enables API production with the critical desfluoro analogue impurity (4-benzoylbutyric acid) maintained at ≤0.05% w/w by HPLC when sourced from optimized processes [1]. This impurity control is essential for meeting regulatory specifications in finished pharmaceutical products [2].

Pharmaceutical Analytical Laboratories: Certified Ezetimibe Impurity 31 Reference Standard

Procurement of 4-(4-fluorobenzoyl)butyric acid as Ezetimibe Impurity 31 provides analytical laboratories with a certified reference standard suitable for method development, method validation (AMV), and quality control applications in support of Abbreviated New Drug Applications (ANDA) or commercial ezetimibe production [1]. The compound is supplied with detailed characterization data compliant with regulatory guidelines and may be traceable against USP or EP pharmacopeial standards [2].

Cost-Sensitive Industrial Synthesis: Process Utilizing Normal Grade Fluorobenzene

For procurement teams evaluating manufacturing economics, the improved process for 4-(4-fluorobenzoyl)butyric acid (US20050250961A1) operates with normal quality fluorobenzene containing 300–700 ppm benzene while achieving final product with ≤0.1% desfluoro impurity by HPLC [1]. This raw material flexibility reduces input costs compared to alternative processes requiring specialized high-purity fluorobenzene grades [2].

Scalable Friedel–Crafts Acylation: Process Suitable for Multi-Kilogram Manufacturing

Unlike the earlier Compernolle procedure (Tetrahedron, 1993) that forms a thick, difficult-to-stir mass at 0 °C on a 15 g scale, the optimized process for 4-(4-fluorobenzoyl)butyric acid avoids reaction quenching issues and mixing problems across any scale of operation [1]. This scalability advantage makes the compound procurable from manufacturers capable of delivering consistent quality at commercial volumes, with reported yields of 79.3% achieved on 100 g glutaric anhydride scale [2].

Technical Documentation Hub

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